molecular formula C12H15N3O2S B4559981 4-(3,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

4-(3,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4559981
M. Wt: 265.33 g/mol
InChI Key: JRLXSEBGTBXLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H15N3O2S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.08849790 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Stress Mitigation

Compounds with a structural similarity to 4-(3,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol have been investigated for their potential to mitigate oxidative stress. A study highlighted the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver. These compounds showed significant prevention of peroxidative injury, suggesting their role in controlling oxidative stress in an organ-selective manner (Aktay, Tozkoparan, & Ertan, 2005).

Antimicrobial Activity

Another area of research involves the synthesis and evaluation of antimicrobial activity. Novel 1,2,4-triazoles have been prepared and tested for their antimicrobial efficacy. These compounds were found to possess moderate to good antimicrobial activity, indicating their potential use in combating microbial infections (Martin, 2020).

Antioxidant Activities

Research has also explored the antioxidant properties of triazole derivatives. New trisubstituted triazoles were synthesized and assessed for their antioxidant capabilities. Some of these compounds exhibited high degrees of antioxidant activity, showcasing their potential in oxidative stress-related therapeutic applications (Sancak, Ünver, Ünlüer, Düğdü, & Kör, 2012).

Structural and Theoretical Studies

Structural and theoretical studies form a significant portion of the research on triazole compounds. For instance, the X-ray crystal structure and theoretical study of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione provided insights into its molecular and crystal structure, aiding in the understanding of its chemical behavior and potential applications (Wawrzycka-Gorczyca & Siwek, 2011).

Synthesis and Characterization

The synthesis and characterization of novel triazole derivatives is a foundational aspect of research in this area. Studies involving the synthesis of new compounds and their structural analysis contribute to expanding the chemical space of triazoles for various applications, including but not limited to, material science and pharmacology (Saeed, Ashraf, Nadeem, Simpson, Pérez, & Erben, 2019).

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-3-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-4-11-13-14-12(18)15(11)8-5-9(16-2)7-10(6-8)17-3/h5-7H,4H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLXSEBGTBXLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(3,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(3,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-(3,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(3,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.